molecular formula C14H11N3S B14009083 as-Triazine, 3-(methylthio)-5-(2-naphthyl)- CAS No. 74417-01-9

as-Triazine, 3-(methylthio)-5-(2-naphthyl)-

Katalognummer: B14009083
CAS-Nummer: 74417-01-9
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: OXGALHLELGYDLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

as-Triazine, 3-(methylthio)-5-(2-naphthyl)- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methylthio group at the 3-position and a naphthyl group at the 5-position

Vorbereitungsmethoden

The synthesis of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves several steps. One common method includes the reaction of 2-naphthylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

as-Triazine, 3-(methylthio)-5-(2-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

as-Triazine, 3-(methylthio)-5-(2-naphthyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

as-Triazine, 3-(methylthio)-5-(2-naphthyl)- can be compared with other similar compounds, such as:

    6-(2-Naphthyl)-2,3-dihydro-as-triazine-3-thione: This compound also contains a naphthyl group but differs in the presence of a thione group instead of a methylthio group.

    3-(Methylthio)-5-phenyl-as-triazine: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.

Eigenschaften

CAS-Nummer

74417-01-9

Molekularformel

C14H11N3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazine

InChI

InChI=1S/C14H11N3S/c1-18-14-16-13(9-15-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3

InChI-Schlüssel

OXGALHLELGYDLD-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=CN=N1)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.